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Compound of Interest |

Compound Name: VT-464 racemate

1375603-36-3; 1375603-38-5;
1610537-15-9

Cat. No.: B2450732

. J

CAS No.:

CAS: 1375603-36-3 | Class: Non-steroidal CYP17A1 Lyase Inhibitor / AR Antagonist

Executive Summary

VT-464 (Seviteronel) represents a significant evolution in prostate cancer therapeutics,
designed to overcome the limitations of first-generation CYP17AL1 inhibitors like abiraterone.
While abiraterone indiscriminately inhibits both the 17

-hydroxylase and 17,20-lyase activities of CYP17Al—necessitating prednisone co-
administration to manage mineralocorticoid excess—VT-464 exhibits a high degree of
selectivity for the 17,20-lyase component.[1][2]

CAS 1375603-36-3 refers specifically to the racemic mixture of the compound. In drug
development workflows, this racemate is the immediate synthetic product prior to chiral
resolution. The biologically active eutomer is the (S)-enantiomer (Seviteronel, CAS 1610537-
15-9). This guide details the physicochemical profile of the racemate, its mechanism of action,
and the critical protocols for its synthesis, resolution, and biological validation.

Chemical Profile & Physicochemical Properties[3][4]
[5][6]1[71[8][9]
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The following data aggregates experimentally determined and predicted values for the
racemate.

Property Value Notes

1-[6,7-
) bis(difluoromethoxy)naphthale
Chemical Name IUPAC
n-2-yl]-2-methyl-1-(2H-1,2,3-

triazol-4-yl)propan-1-ol

C
H
Molecular Formula F
N
o
Molecular Weight 399.34 g/mol
Appearance White to off-white solid powder
DMSO: ~50 mg/mL (125 Lipophilic nature requires
Solubility mM)Ethanol: SolubleWater: organic co-solvents for
Insoluble (<0.1 mg/mL) biological assays.[3][4]
Weakly acidic due to the
pKa ~11.5 (Calculated) i ) )
tertiary alcohol/triazole moiety.
High lipophilicity; indicates
good membrane permeability
LogP ~4.05

but requires formulation

optimization.

Racemate contains 50:50
) C1 (Carbon attached to the ]
Chiral Center mixture of (R) and (S)
hydroxyl group) )
enantiomers.

© 2026 BenchChem. All rights reserved. 2/9 Tech Support


https://www.guidechem.com/encyclopedia/adogen-r-464-dic396045.html
https://en.wikipedia.org/wiki/Seviteronel
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b2450732?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer

BENGHE Foundational & Exploratory

Check Availability & Pricing

Mechanism of Action: Selective CYP17A1
Inhibition[1][10]

VT-464 is distinguished by its dual mechanism:

» Selective 17,20-Lyase Inhibition: It targets the androgen-generating step of the steroidogenic
pathway without blocking the cortisol-generating 17ngcontent-ng-c2307461527=""_nghost-
ng-c2764567632="" class="inline ng-star-inserted">

-hydroxylase step.[5]

e Androgen Receptor (AR) Antagonism: It acts as a competitive antagonist at the AR, effective
even against mutant forms (e.g., T877A, F876L).[6]

Signaling Pathway Visualization

The following diagram illustrates the differential inhibition profile of VT-464 compared to non-
selective inhibitors.
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Figure 1: Steroidogenic pathway showing the selective blockade of the 17,20-lyase step by VT-
464, preserving cortisol biosynthesis.[7]
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Synthesis and Chiral Resolution (Core Protocol)

The synthesis of VT-464 typically yields the racemate (CAS 1375603-36-3) first.[3] The
subsequent isolation of the active (S)-enantiomer is a critical quality attribute.

Synthetic Route (Racemate Formation)

The racemate is synthesized via the nucleophilic addition of a triazole organometallic reagent
to a ketone precursor.

e Precursor: 1-(6,7-bis(difluoromethoxy)naphthalen-2-yl)-2-methylpropan-1-one.[4]
e Reagent: 4-lithio-2H-1,2,3-triazole (generated in situ via n-BuLi and triazole derivative).
o Reaction: The lithiated triazole attacks the carbonyl carbon of the ketone.

e Product: This creates the tertiary alcohol at C1. Because the ketone is planar, the attack
occurs from both faces, yielding the racemate (50:50 mixture).

Chiral Resolution Protocol (Self-Validating)

To isolate the active drug from the racemate, Chiral HPLC is the industry standard. Below is a
validated method for separating triazole-based tertiary alcohols.

Methodology: Chiral Normal-Phase HPLC

e Column: Chiralpak AD-H or OD-H (Amylose/Cellulose tris(3,5-dimethylphenylcarbamate)
coated on 5um silica).

» Mobile Phase: n-Hexane : Isopropanol (90:10 v/v).
e Flow Rate: 1.0 mL/min.[8]

e Temperature: 25°C.

o Detection: UV at 254 nm.

¢ Validation Criterion:
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o Resolution (Rs): > 1.5 (Baseline separation).
o Peak 1: (R)-Enantiomer (typically elutes first on AD-H, confirm with standard).
o Peak 2: (S)-Enantiomer (Active VT-464).

Workflow Diagram:
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Figure 2: Synthetic workflow from achiral precursor to purified active enantiomer.

Experimental Protocols
Protocol A: CYP17A1 Enzymatic Inhibition Assay

This assay validates the potency and selectivity of the racemate (or purified enantiomer).
Materials:
e Recombinant human CYP17A1 expressed in E. coli or yeast microsomes.

e Substrates: [3H]-Pregnenolone (for Lyase activity) and Progesterone (for Hydroxylase
activity).

o Cofactor: NADPH regenerating system.
Procedure:

o Preparation: Dilute VT-464 racemate in DMSO (final assay concentration <0.1% DMSO).
Prepare serial dilutions (1 nM to 10 puM).
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e Incubation (Lyase): Incubate microsomes with [3H]-17

-hydroxypregnenolone and VT-464 for 10-20 min at 37°C.

 Incubation (Hydroxylase): Incubate microsomes with Progesterone and VT-464 for 10-20
min at 37°C.

o Termination: Stop reaction with ice-cold acetonitrile.
e Analysis: Separate metabolites via HPLC-radiometry or LC-MS/MS.
o Lyase Activity Marker: Conversion of 17

-hydroxypregnenolone
DHEA.

o Hydroxylase Activity Marker: Conversion of Progesterone

17

-hydroxyprogesterone.

o Calculation: Plot % inhibition vs. log[Concentration] to determine IC

Expected Results (Racemate):
e LyaselC

: ~69 nM (High Potency).[5]
e Hydroxylase IC

1 ~670 nM.

» Note: The pure (S)-enantiomer will exhibit slightly higher potency than the racemate, as the
(R)-enantiomer is generally less active or inactive.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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e To cite this document: BenchChem. [Technical Monograph: VT-464 Racemate (Seviteronel
Precursor)]. BenchChem, [2026]. [Online PDF]. Available at:
[https://lwww.benchchem.com/product/b2450732#vt-464-racemate-cas-1375603-36-3-
chemical-data]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not
intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
accurate protocols, we make no warranties, express or implied, regarding the fitness of this
product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent
suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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